REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][C:7]1[CH:8]=[C:9]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:10]=[C:11]([CH3:13])[CH:12]=1>>[C:14]([C:9]1[CH:8]=[C:7]([CH3:6])[C:12]([S:2]([Cl:1])(=[O:5])=[O:3])=[C:11]([CH3:13])[CH:10]=1)([CH3:17])([CH3:16])[CH3:15]
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Name
|
|
Quantity
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85 mL
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Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)C(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
poured on ice
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Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
WASH
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Details
|
The organic layer was washed with water, sodium bicarbonate, and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
was then dried with sodium sulphate
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |